1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole
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Overview
Description
The compound “1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of a bromophenyl group and a nitro group in the compound suggests that it may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives generally involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The presence of a bromophenyl group and a nitro group in the compound suggests that additional steps may be involved in its synthesis, such as nitration and bromination .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring attached to a bromophenyl group at the 1-position and a nitro group at the 3-position. The bromophenyl group is likely to be electron-withdrawing due to the electronegativity of bromine, while the nitro group is also electron-withdrawing and may contribute to the acidity of the compound .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The bromophenyl and nitro groups in “this compound” may also undergo various reactions. For example, the bromine atom in the bromophenyl group could be replaced by other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of a bromine atom and a nitro group could increase its density and boiling point compared to other pyrazole derivatives .Scientific Research Applications
Synthesis and Structural Analysis
Recent studies have developed efficient methodologies for synthesizing pyrazole derivatives, including those related to "1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole". For instance, Morabia and Naliapara (2014) demonstrated a simple and efficient three-component one-pot synthesis of Pyrazolo[1,5-a]Pyrimidines, showcasing the adaptability of pyrazole scaffolds in synthesizing novel compounds under mild reaction conditions (Morabia & Naliapara, 2014). Additionally, Srour et al. (2018) synthesized new derivatives of 1,3,4-trisubstituted pyrazole, testing their in-vitro anti-cancer activity against various human cancer cell lines, indicating the potential biomedical applications of such compounds (Srour et al., 2018).
Molecular Structure and Properties
The study of the molecular and supramolecular structures of pyrazole derivatives reveals significant insights into their chemical behavior and potential applications. Padilla-Martínez et al. (2011) reported on the X-ray supramolecular structure, NMR spectroscopy, and synthesis of 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, highlighting the importance of structural analysis in understanding the properties of pyrazole compounds (Padilla-Martínez et al., 2011).
Nonlinear Optical Properties and Reactivity
The exploration of the reactivity and physical properties of pyrazole derivatives also constitutes a significant area of research. Tamer et al. (2016) synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and conducted a detailed study on its spectral analysis and nonlinear optical properties, demonstrating the compound's potential in materials science applications (Tamer et al., 2016).
Biological and Molecular Docking Studies
Research into pyrazole derivatives extends into biological applications, where their efficacy as intermediates in constructing bio-relevant molecules is investigated. Sivaramakarthikeyan et al. (2020) synthesized a series of pyrazolylphenanthroimidazoles and conducted biological and molecular docking studies, identifying compounds with significant anti-inflammatory and cytotoxic activities (Sivaramakarthikeyan et al., 2020).
Mechanism of Action
Target of Action
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It’s known that pyrazole derivatives interact with their targets to exert their effects . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Result of Action
The result of the action of this compound is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to its antileishmanial and antimalarial effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-9-4-2-1-3-8(9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRSFUVDRANFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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